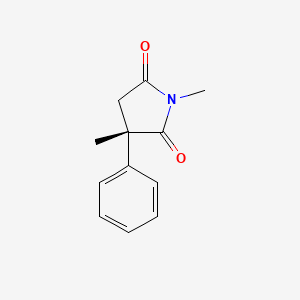
Benzoic acid, 3-acetamido-5-(carbamoylmethyl)-2,4,6-triiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-acetamido-5-(carbamoylmethyl)-2,4,6-triiodo- is a complex organic compound characterized by the presence of three iodine atoms, an acetamido group, and a carbamoylmethyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-acetamido-5-(carbamoylmethyl)-2,4,6-triiodo- typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-acetamido-5-(carbamoylmethyl)-2,4,6-triiodo- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may result in the removal of iodine atoms or the conversion of functional groups.
Substitution: Halogen atoms, particularly iodine, can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-acetamido-5-(carbamoylmethyl)-2,4,6-triiodo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of benzoic acid, 3-acetamido-5-(carbamoylmethyl)-2,4,6-triiodo- involves its interaction with molecular targets and pathways within biological systems. The presence of iodine atoms and functional groups allows it to engage in specific binding interactions and chemical reactions. These interactions can modulate biological processes, making the compound useful in therapeutic and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetamido-5-bromobenzoic acid: This compound shares the acetamido and benzoic acid core but has a bromine atom instead of iodine.
3-Acetamido-5-boronobenzoic acid: Similar in structure but contains a boron atom, offering different chemical properties and reactivity
Uniqueness
The combination of functional groups also provides versatility in chemical reactions and interactions, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
40590-65-6 |
|---|---|
Molekularformel |
C11H9I3N2O4 |
Molekulargewicht |
613.91 g/mol |
IUPAC-Name |
3-acetamido-5-(2-amino-2-oxoethyl)-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)16-10-8(13)4(2-5(15)18)7(12)6(9(10)14)11(19)20/h2H2,1H3,(H2,15,18)(H,16,17)(H,19,20) |
InChI-Schlüssel |
NDQMXNVDCKNYTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)CC(=O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


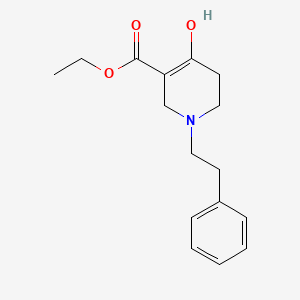

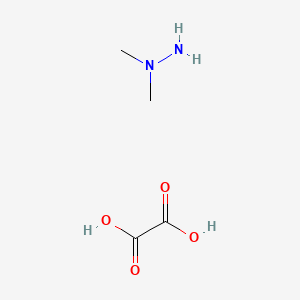
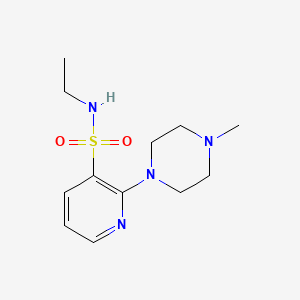
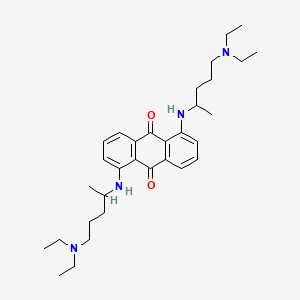



![1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B14673091.png)
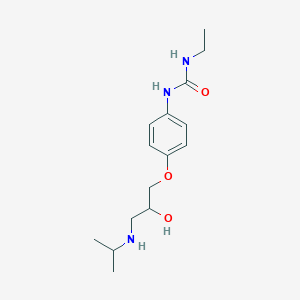

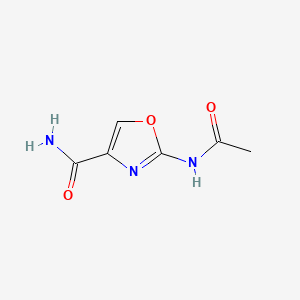
![5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate](/img/structure/B14673126.png)
